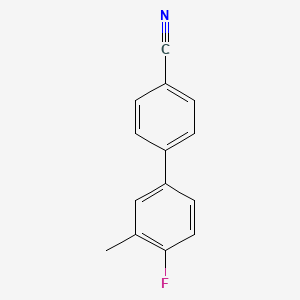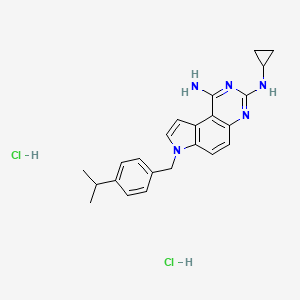
SCH 79797 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCH 79797 dihydrochloride is a potent, selective non-peptide antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) . It inhibits haTRAP-induced but not γ-thrombin-, ADP- or collagen-induced human platelet aggregation . It also selectively blocks PAR1 agonist- or thrombin-induced increases in cytosolic Ca2+ in vascular smooth muscle cells .
Molecular Structure Analysis
The chemical name for SCH 79797 dihydrochloride is N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine dihydrochloride . Its molecular weight is 444.41 and its formula is C23H25N5.2HCl .Chemical Reactions Analysis
SCH 79797 dihydrochloride inhibits the binding of a high-affinity thrombin receptor-activating peptide to PAR1 with an IC50 of 70 nM . It also inhibits thrombin-induced platelet aggregation with an IC50 of 3 μM .Physical And Chemical Properties Analysis
SCH 79797 dihydrochloride is soluble to 5 mM in ethanol and to 50 mM in DMSO .Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition
SCH 79797 dihydrochloride is known to inhibit haTRAP-induced human platelet aggregation. This selective inhibition does not extend to aggregation induced by γ-thrombin, ADP, or collagen, making it a specific antagonist for certain pathways of platelet activation .
Vascular Smooth Muscle Cells Calcium Regulation
This compound selectively blocks PAR1 agonist- or thrombin-induced increases in cytosolic Ca2+ in vascular smooth muscle cells. The regulation of calcium levels is crucial for maintaining vascular tone and function .
PAR1 Receptor Antagonism
As a potent and selective non-peptide PAR1 receptor antagonist, SCH 79797 dihydrochloride has an IC50 of 70 nM. The antagonism of the PAR1 receptor is significant because this receptor plays a role in various physiological and pathological processes .
Protection Against Ischemic Injury
The compound has been noted to protect against ischemic injury, which is damage caused by the restriction of blood supply to tissues, leading to a shortage of oxygen and glucose needed for cellular metabolism .
Apoptosis Induction
SCH 79797 dihydrochloride induces apoptosis, which is the process of programmed cell death that may be important in preventing cancer and other diseases where cell proliferation is a concern .
Cell Proliferation Inhibition
It also inhibits cell proliferation, further highlighting its potential as a therapeutic agent in conditions characterized by abnormal cell growth .
Mecanismo De Acción
- SCH 79797 dihydrochloride is a potent and selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) .
- SCH 79797 affects several pathways:
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Direcciones Futuras
SCH 79797 dihydrochloride has been researched as a treatment for heart attack and stroke, though it has never been developed for medical use . It also shows antibiotic actions which are not shared with other PAR1 antagonists such as vorapaxar, so it may be mediated through a different target than PAR1 .
Propiedades
IUPAC Name |
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJTXSQXGHYXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028401 |
Source


|
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216720-69-2 |
Source


|
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper mentions that SCH 79797 dihydrochloride is a specific PAR-1 receptor antagonist. Can you elaborate on how this compound interacts with PAR-1 and ultimately blocks the calcium transient triggered by PAR-1 agonists?
A1: While the paper states that SCH 79797 dihydrochloride effectively blocks the PAR-1 mediated calcium transient in rat podocytes [], it does not delve into the specific molecular mechanism of this interaction. Further research is needed to elucidate the exact binding site of SCH 79797 dihydrochloride on the PAR-1 receptor and the downstream signaling cascade that ultimately leads to the inhibition of calcium influx. Understanding this mechanism would be crucial for exploring the potential therapeutic applications of SCH 79797 dihydrochloride in conditions involving PAR-1 overactivation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)
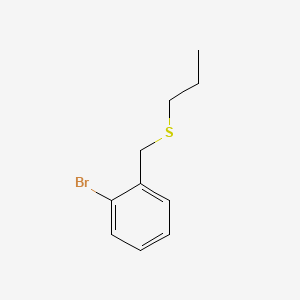
![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)
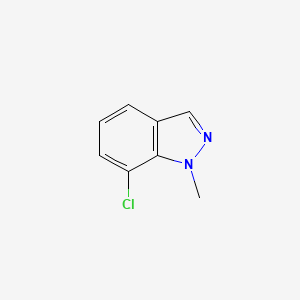

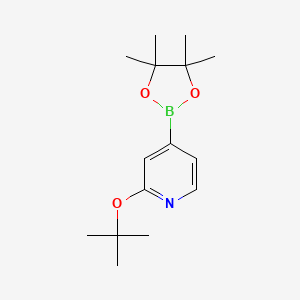
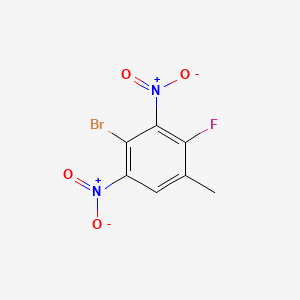
![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)

